Cas no 1551188-14-7 (6-(2-methoxypyridin-4-yl)pyridin-2-amine)

6-(2-Methoxypyridin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a 2-methoxypyridin-4-yl group at the 6-position and an amine group at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The methoxy and amine functionalities enhance its reactivity, enabling selective modifications for the development of biologically active molecules. Its well-defined aromatic system and electron-rich nature make it valuable in ligand design and catalysis. The compound’s stability and solubility in common organic solvents further facilitate its use in complex synthetic pathways. It is often employed in the synthesis of kinase inhibitors and other therapeutic agents.
6-(2-methoxypyridin-4-yl)pyridin-2-amine structure
1551188-14-7 structure
Product name:6-(2-methoxypyridin-4-yl)pyridin-2-amine
CAS No:1551188-14-7
MF:C11H11N3O
MW:201.224541902542
CID:5961221
PubChem ID:81849945

6-(2-methoxypyridin-4-yl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(2-methoxypyridin-4-yl)pyridin-2-amine
    • EN300-1068002
    • AKOS020831384
    • 1551188-14-7
    • Inchi: 1S/C11H11N3O/c1-15-11-7-8(5-6-13-11)9-3-2-4-10(12)14-9/h2-7H,1H3,(H2,12,14)
    • InChI Key: SEIHHLIBZUFGJZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CN=1)C1C=CC=C(N)N=1

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 61Ų

6-(2-methoxypyridin-4-yl)pyridin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1068002-0.25g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
0.25g
$708.0 2023-10-28
Enamine
EN300-1068002-2.5g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
2.5g
$1509.0 2023-10-28
Enamine
EN300-1068002-1g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
1g
$770.0 2023-10-28
Enamine
EN300-1068002-10g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
10g
$3315.0 2023-10-28
Enamine
EN300-1068002-0.1g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
0.1g
$678.0 2023-10-28
Enamine
EN300-1068002-0.5g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
0.5g
$739.0 2023-10-28
Enamine
EN300-1068002-1.0g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7
1g
$1429.0 2023-05-27
Enamine
EN300-1068002-5.0g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7
5g
$4143.0 2023-05-27
Enamine
EN300-1068002-0.05g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7 95%
0.05g
$647.0 2023-10-28
Enamine
EN300-1068002-10.0g
6-(2-methoxypyridin-4-yl)pyridin-2-amine
1551188-14-7
10g
$6144.0 2023-05-27

6-(2-methoxypyridin-4-yl)pyridin-2-amine Related Literature

Additional information on 6-(2-methoxypyridin-4-yl)pyridin-2-amine

6-(2-Methoxypyridin-4-yl)pyridin-2-amine: A Comprehensive Overview

6-(2-Methoxypyridin-4-yl)pyridin-2-amine, also known by its CAS number 1551188-14-7, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The structure of 6-(2-Methoxypyridin-4-yl)pyridin-2-amine consists of two pyridine rings connected through a methoxy group, making it a derivative of both pyridine and pyrimidine.

The synthesis of 6-(2-Methoxypyridin-4-yl)pyridin-2-amine involves multi-step reactions, often utilizing coupling agents and catalytic systems to achieve high yields. Recent advancements in catalytic chemistry have enabled more efficient pathways for the synthesis of such compounds, reducing production costs and enhancing purity. Researchers have explored various methods, including Suzuki coupling and Buchwald-Hartwig amination, to construct the core structure of this compound. These methods not only improve the scalability of the synthesis but also pave the way for further functionalization of the molecule.

The structural features of 6-(2-Methoxypyridin-4-yl)pyridin-2-amine make it an attractive candidate for applications in drug discovery. The presence of electron-donating groups like the methoxy substituent enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical development. Recent studies have highlighted its potential as a lead compound in anti-cancer drug development, particularly in targeting specific kinases involved in tumor growth and metastasis.

In addition to its pharmaceutical applications, 6-(2-Methoxypyridin-4-y)l)pyridin-2-am) has shown promise in materials science. Its aromaticity and conjugated system make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have reported that incorporating this compound into polymer blends can enhance charge transport properties, making it a valuable component in next-generation electronic materials.

The stability and reactivity of 6-(2-Methoxypyridin-4-y))pyridin-2-amine have been extensively studied under various conditions. Experimental data indicate that the compound exhibits good thermal stability up to 300°C, with minimal decomposition under inert atmospheres. This property is advantageous for industrial applications where high temperatures are involved. Furthermore, its reactivity towards nucleophilic substitution and electrophilic aromatic substitution has been documented, providing insights into its potential as an intermediate in more complex synthetic routes.

In terms of environmental impact, recent studies have focused on the biodegradation and toxicity profiles of CAS No. 1551188 strong>-< strong>14- strong>< strong>7 strong>. Preliminary results suggest that the compound undergoes moderate biodegradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. However, further research is required to fully understand its environmental fate and potential risks to aquatic ecosystems.

The integration of computational chemistry tools has greatly enhanced our understanding of < strong>CAS No. strong>< strong> 1551188 strong>-< strong>14- strong>< strong>7 strong>'s molecular properties. Quantum mechanical calculations have provided detailed insights into its electronic structure, enabling researchers to predict its reactivity and selectivity in various chemical reactions. These computational studies complement experimental work, offering a holistic approach to optimizing its synthesis and applications.

In conclusion, < strong>CAS No. strong>< strong> 1551188 strong>-< strong>14- strong>< strong>7 strong>, or < st rong >6- st rong >( st rong > 2-methoxy py ridi n -4 - yl ) py ridi n - 2 - amine , represents a versatile compound with wide-ranging applications across multiple disciplines . Its unique chemical properties , coupled with ongoing research advancements , position it as a valuable asset in both academic and industrial settings . As further studies unfold , we can expect even more innovative uses for this intriguing molecule . p>

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